molecular formula C24H29FO2 B2462695 4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate CAS No. 79912-98-4

4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate

Cat. No.: B2462695
CAS No.: 79912-98-4
M. Wt: 368.492
InChI Key: OXCUPNWUHRJSMT-WGSAOQKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is a useful research compound. Its molecular formula is C24H29FO2 and its molecular weight is 368.492. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorophenol and 4-(trans-4-pentylcyclohexyl)benzoic acid[][1].

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions[][1].

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base[][1].

Major Products:

    Hydrolysis: 4-Fluorophenol and 4-(trans-4-pentylcyclohexyl)benzoic acid[][1].

    Substitution: Various substituted derivatives depending on the nucleophile used[][1].

Comparison with Similar Compounds

Properties

IUPAC Name

(4-fluorophenyl) 4-(4-pentylcyclohexyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(26)27-23-16-14-22(25)15-17-23/h10-19H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCUPNWUHRJSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.